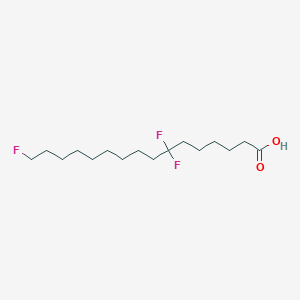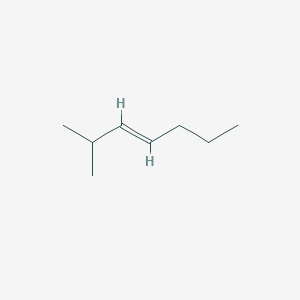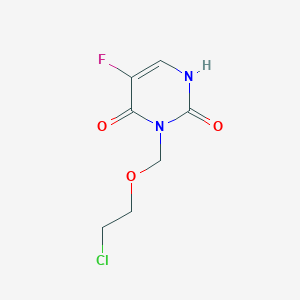
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors. It was first approved by the FDA in 1999 and has since become a widely used treatment for glioblastoma multiforme, a type of brain cancer. Temozolomide is a prodrug, which means it is inactive until it is metabolized in the body. Once metabolized, it forms a reactive compound that damages DNA in cancer cells, leading to their death.
Mechanism Of Action
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- works by damaging DNA in cancer cells. It is metabolized in the body to form a reactive compound that methylates DNA at the O6 position of guanine. This methylation leads to the formation of adducts that interfere with DNA replication and transcription, ultimately leading to cell death. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- also causes DNA strand breaks, further contributing to its cytotoxic effects.
Biochemical And Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has also been shown to modulate the immune system, potentially enhancing the body's ability to fight cancer.
Advantages And Limitations For Lab Experiments
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying DNA damage and repair pathways. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has some limitations. It is a cytotoxic drug, which means it can be harmful to cells in culture. In addition, its effects on DNA can be complex and difficult to interpret, which can make data analysis challenging.
Future Directions
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-. One area of interest is the development of new combination therapies that can improve treatment outcomes for brain tumors. Another area of research is the identification of biomarkers that can predict response to 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-, which could help personalize treatment for individual patients. Additionally, there is interest in developing new formulations of 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- that can improve its delivery to the brain, which is a challenge due to the blood-brain barrier. Finally, there is interest in studying the potential use of 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- in other types of cancer, beyond brain tumors.
Synthesis Methods
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- is synthesized from 5-amino-1H-imidazole-4-carboxamide by a series of chemical reactions. The first step involves the conversion of 5-amino-1H-imidazole-4-carboxamide to 3-methyl-4-nitroimidazole-5-carboxamide. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected compound is then reacted with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethyl)-5-(tert-butoxycarbonyl)-4-methylimidazol-2-one. This intermediate is then deprotected with trifluoroacetic acid to give the final product, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has been extensively studied for its efficacy in treating brain tumors. It has been shown to be effective in both newly diagnosed and recurrent glioblastoma multiforme. In addition, it has been used in the treatment of other types of brain tumors, such as anaplastic astrocytoma and oligodendroglioma. 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has also been studied in combination with other chemotherapy drugs and radiation therapy to improve treatment outcomes.
properties
CAS RN |
139593-08-1 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- |
Molecular Formula |
C7H8ClFN2O3 |
Molecular Weight |
222.6 g/mol |
IUPAC Name |
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13) |
InChI Key |
CVBOLRYRLOKWSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
synonyms |
1-((2-chloroethoxy)methyl)-5-fluorouracil CEM-5-FU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



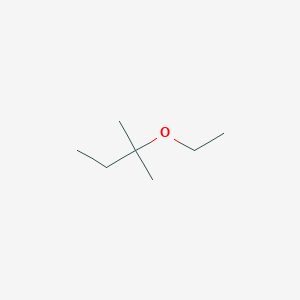
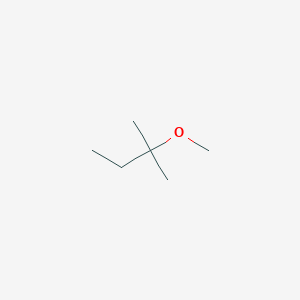
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
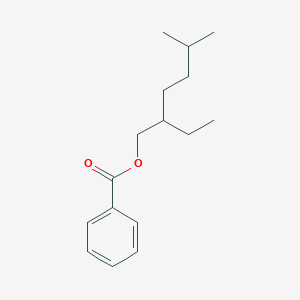
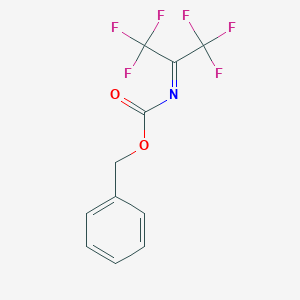
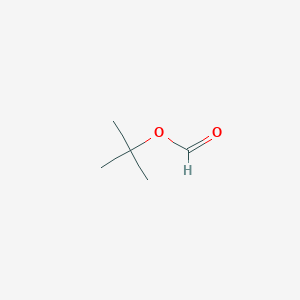
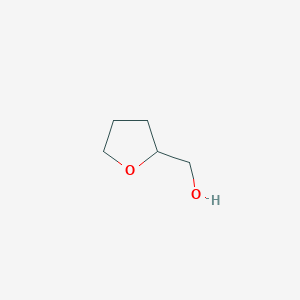
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
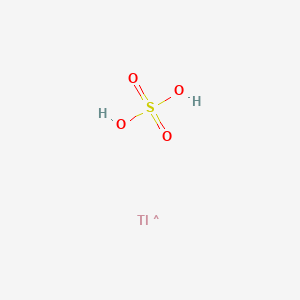
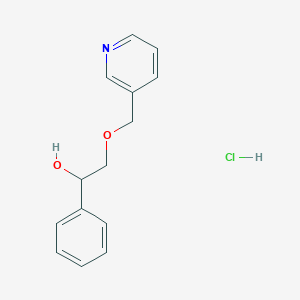
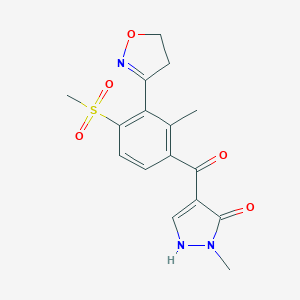
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
